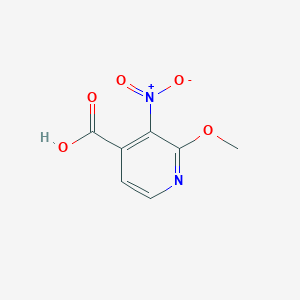
2-Methoxy-3-nitroisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-nitroisonicotinic acid is an organic compound with the molecular formula C7H6N2O5 It is a derivative of isonicotinic acid, featuring a methoxy group at the 2-position and a nitro group at the 3-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitroisonicotinic acid typically involves nitration and methoxylation reactions. One common method is the nitration of isonicotinic acid, followed by the introduction of a methoxy group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methoxylation can be performed using methanol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-3-nitroisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 2-Methoxy-3-aminoisonicotinic acid.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-Methoxy-3-nitroisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-nitroisonicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
2-Methoxy-3-nitrobenzoic acid: Similar structure but with a benzoic acid core instead of isonicotinic acid.
3-Methoxy-2-nitrobenzoic acid: Another isomer with different positioning of the methoxy and nitro groups.
Uniqueness: 2-Methoxy-3-nitroisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid core, which imparts distinct chemical and biological properties. Its combination of a methoxy and nitro group on the pyridine ring makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H6N2O5 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2-methoxy-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)4(7(10)11)2-3-8-6/h2-3H,1H3,(H,10,11) |
Clé InChI |
AEZRUJMNYJGTOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


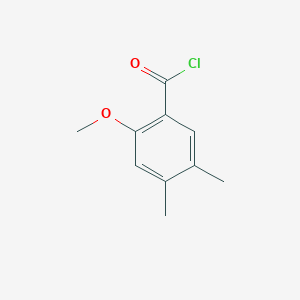
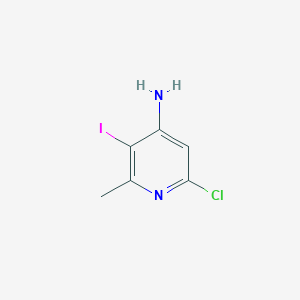
![O6-tert-butyl O8-ethyl 2-hydroxy-6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13916537.png)


![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
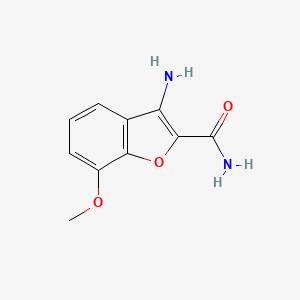
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
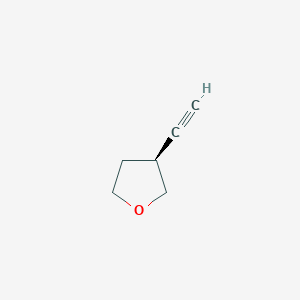
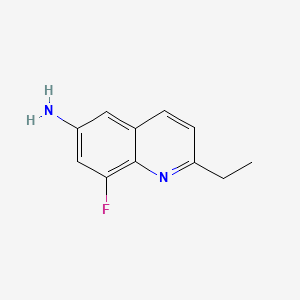
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)


![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)
